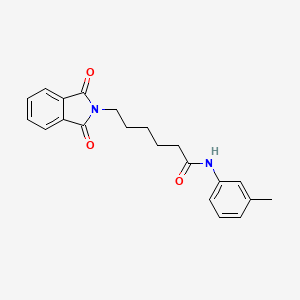

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide

Descripción

This compound features a phthalimide moiety (1,3-dioxoisoindoline) linked via a hexanamide chain to a 3-methylphenyl group. Its molecular formula is C₂₀H₁₉N₃O₄ (calculated), with an average molecular weight of approximately 365.39 g/mol.

Propiedades

Fórmula molecular |

C21H22N2O3 |

|---|---|

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

6-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)hexanamide |

InChI |

InChI=1S/C21H22N2O3/c1-15-8-7-9-16(14-15)22-19(24)12-3-2-6-13-23-20(25)17-10-4-5-11-18(17)21(23)26/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,22,24) |

Clave InChI |

BKDSLIWVPWHLGW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-N-(3-metilfenil)hexanamida suele implicar los siguientes pasos:

Formación del grupo ftalimida: Esto se puede lograr haciendo reaccionar anhídrido ftálico con amoníaco o una amina primaria.

Unión de la cadena principal de hexanamida: El grupo ftalimida se hace reaccionar entonces con un derivado de ácido hexanoico en condiciones de formación de amida, como por ejemplo utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.

Introducción del grupo 3-metilfenilo: Este paso implica la sustitución del nitrógeno de la amida por un grupo 3-metilfenilo, que se puede lograr mediante reacciones de sustitución nucleófila.

Métodos de producción industrial

La producción industrial de estos compuestos suele implicar la síntesis a gran escala utilizando reactores automatizados y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de la química de flujo continuo y técnicas de purificación avanzadas como la cromatografía puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, especialmente en el anillo fenilo, dando lugar a la formación de derivados hidroxilados.

Reducción: La reducción del grupo ftalimida puede dar lugar a la correspondiente amina.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).

Agentes reductores: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4).

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Productos principales

Derivados hidroxilados: Formados mediante oxidación.

Aminas: Formadas mediante reducción.

Amidas sustituidas: Formadas mediante sustitución nucleófila.

Aplicaciones Científicas De Investigación

Química

Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas.

Ciencia de materiales:

Biología

Sondas biológicas: Utilizadas en el estudio de los mecanismos enzimáticos y las interacciones proteicas.

Medicina

Desarrollo de fármacos:

Industria

Fabricación química: Utilizado como intermedio en la síntesis de otras moléculas complejas.

Mecanismo De Acción

El mecanismo de acción de 6-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-N-(3-metilfenil)hexanamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo ftalimida puede formar fuertes enlaces de hidrógeno e interacciones hidrófobas, mientras que la cadena principal de hexanamida proporciona estabilidad estructural. Estas interacciones pueden modular la actividad de las proteínas diana, dando lugar a diversos efectos biológicos.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

- 3-Nitrophenyl: The electron-withdrawing nitro group may increase reactivity but could elevate toxicity risks . Hydroxyl/Nitrate Groups: Improve water solubility but may reduce metabolic stability .

Pharmacological and Toxicological Profiles

Anticonvulsant Activity

- Phthalimide-GABA hybrids (e.g., 4-(1,3-dioxo...)-butanamides) exhibit potent anticonvulsant effects in maximal electroshock (MES) tests with reduced neurotoxicity compared to phenytoin .

Genotoxicity

- Phthalimide-nitrate derivatives (C1–C6) showed <6 micronucleated reticulocytes (MNRET)/1000 cells at 100 mg/kg, significantly safer than hydroxyurea (33.7 MNRET/1000 cells) . While the target compound lacks nitrate groups, its phthalimide core may confer similar low genotoxicity.

Neurotoxicity

- Bromophthalimidobutyryl amides with 3-methyl or 4-chlorophenyl groups demonstrated lower neurotoxicity than analogs with nitro substituents . This aligns with the target compound’s 3-methylphenyl group, which may offer a favorable safety profile.

Actividad Biológica

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 329.8 g/mol. The structure features a hexanamide backbone linked to a 1,3-dioxoisoindole moiety.

Physical Properties

The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its structural uniqueness contributes to its diverse biological activities.

Antibacterial and Antifungal Properties

Research indicates that derivatives of isoindole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain 1,3-dioxolane derivatives demonstrate potent activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Isoindole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide | Staphylococcus aureus | 625–1250 µg/mL |

| Another Isoindole Derivative | Pseudomonas aeruginosa | 625 µg/mL |

The mechanism through which these compounds exert their antibacterial effects often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the isoindole structure is believed to enhance the lipophilicity of the compounds, facilitating better membrane penetration.

Study 1: Efficacy Against Drug-resistant Strains

A study published in the Journal of Medicinal Chemistry explored the efficacy of various isoindole derivatives against drug-resistant strains of bacteria. The results indicated that certain modifications in the isoindole structure significantly enhanced antibacterial activity compared to existing antibiotics .

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers evaluated the effects of this compound on human cell lines. The findings revealed that while the compound exhibited antibacterial properties, it also showed cytotoxic effects at higher concentrations, necessitating further studies to balance efficacy and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.